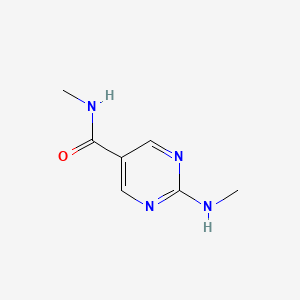

N-MEthyl-2-(methylamino)pyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-(methylamino)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-8-6(12)5-3-10-7(9-2)11-4-5/h3-4H,1-2H3,(H,8,12)(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGJRGREJNRFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-MEthyl-2-(methylamino)pyrimidine-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-MEthyl-2-(methylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methylamine in ethanol at elevated temperatures.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

N-MEthyl-2-(methylamino)pyrimidine-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anti-fibrotic effects.

Medicine: Investigated for its potential therapeutic effects in treating chronic kidney disease and other conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-MEthyl-2-(methylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of Akt, a key protein in the signaling pathway involved in cell growth and survival. This inhibition leads to anti-fibrotic and anti-inflammatory effects, making it a potential therapeutic agent for conditions like chronic kidney disease.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the Pyrimidine 2- and 4-Positions

Pyrimidine-5-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:

2-Sulfonyl vs. 2-Methylamino Groups

-

- Structure: 2-(Methylsulfonyl)-4-(piperidinyl)-pyrimidine-5-carboxamide.

- Properties: The sulfonyl group acts as a warhead for covalent inhibition, enhancing electrophilicity and enabling targeted binding to cysteine residues in enzymes .

- Activity: Designed as acrylamide surrogates for covalent kinase inhibitors.

- N-Methyl-2-(methylamino)pyrimidine-5-carboxamide: The methylamino group at C2 is less electrophilic, suggesting non-covalent binding modes. This may reduce off-target effects compared to sulfonyl derivatives .

4-Amino vs. 4-Methylamino Substitutions

- 4-Amino-2-(methylamino)pyrimidine-5-carboxamide (CID 112692990, ): Molecular Formula: C₆H₉N₅O.

2-Methylthio Derivatives

- 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide (CAS 863029-00-9, ): Molecular Formula: C₇H₁₀N₄OS. The methylthio group introduces sulfur-mediated hydrophobic interactions and possible metabolic stability differences compared to methylamino or sulfonyl groups .

Piperazine and Piperidine Modifications

- CASK Inhibitor Compound (): Structure: Features a cyclopentylamino group and bromophenyl substituents. Activity: Binds to pseudokinase CASK via hydrophobic and halogen interactions, demonstrating how extended substituents enable allosteric inhibition .

Data Table: Key Properties of this compound and Analogs

Biological Activity

N-Methyl-2-(methylamino)pyrimidine-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anti-fibrotic, and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways. Notably, it has been shown to inhibit the phosphorylation of Akt, a crucial protein involved in cell survival and growth signaling pathways. This inhibition is linked to the compound's anti-fibrotic and anti-inflammatory effects, making it a candidate for therapeutic applications in conditions such as chronic kidney disease.

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. In experimental models, it has been shown to reduce inflammation markers and inhibit the activity of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.

2. Anti-fibrotic Properties

The compound's ability to modulate fibrotic processes has been highlighted in studies focusing on chronic kidney disease. By inhibiting pathways associated with fibrosis, this compound may help mitigate tissue scarring and improve renal function.

3. Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has exhibited cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's structure allows for interaction with key molecular targets involved in tumor growth and proliferation.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 15.3 | Anticancer |

| A549 | 29.1 | Anticancer |

Study 1: Anti-inflammatory Efficacy

In a controlled study evaluating the anti-inflammatory effects of this compound, researchers found that administration led to a significant reduction in paw edema in animal models compared to standard treatments like indomethacin .

Study 2: Antifibrotic Mechanisms

Another study investigated the antifibrotic mechanisms of the compound in renal fibrosis models. The results indicated that treatment with this compound resulted in decreased collagen deposition and improved renal function markers.

Study 3: Anticancer Activity

A comparative analysis of various pyrimidine derivatives revealed that this compound exhibited potent anticancer activity against multiple cell lines. The structure–activity relationship (SAR) studies indicated that modifications to the pyrimidine core could enhance its effectiveness against specific cancer types .

Q & A

Q. What are the recommended synthetic routes for N-Methyl-2-(methylamino)pyrimidine-5-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution and carboxamide coupling. Key steps include:

- Step 1: Fluorination of precursor pyrimidine derivatives using [18F]fluoride under microwave irradiation (90–113°C, DMSO solvent) to introduce the fluorinated group .

- Step 2: Methylamino group introduction via coupling with methylamine derivatives in the presence of TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) .

Optimization Tips: - Use microwave heating (2.5 min, 179°C) to improve fluorination efficiency (38% yield) .

- Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to stabilize intermediates and enhance radiochemical yields from 26% to 42% .

Q. How should researchers characterize the purity and structural identity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Look for singlet peaks at δ 2.85 (N-methyl group) and δ 3.64 (methylamino group) .

- 13C NMR: Confirm carboxamide carbonyl signals at δ 169.11 and pyrimidine ring carbons between δ 115–165 .

- High-Performance Liquid Chromatography (HPLC): Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess radiochemical purity (>96%) and resolve metabolites .

- Mass Spectrometry (HRMS): Validate molecular weight with [M+H]+ peaks at m/z 344.2 (calculated) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Answer:

- Plasma Protein Binding Analysis: Monitor compound stability using HPLC to detect radiometabolites (e.g., [18F]A–[18F]E) that may reduce bioavailability. For example, only 26% of the parent compound remains in plasma after 60 minutes in monkeys .

- Receptor Selectivity Profiling: Screen against off-target receptors (e.g., mGluR5) using cloned receptors. Ligand 11 showed antagonism at mGluR1 and mGluR5 at 10 μM, necessitating selectivity optimization .

Q. What strategies improve radiochemical yields in [18F] labeling for PET imaging applications?

Answer:

- Solvent Selection: DMSO outperforms DMF in favoring the target product ([18F]11 over [18F]16) due to better thermal stability under microwave conditions .

- Radioligand Purification: Use semi-preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to achieve >96% radiochemical purity .

- Azeotropic Drying: Evaporate [18F]fluoride with MeCN/H2O (9:1) under nitrogen to remove residual water, critical for efficient labeling .

Q. How do structural modifications influence metabolic stability and brain penetration?

Answer:

- Lipophilicity Reduction: Replace methyl groups with polar substituents (e.g., morpholine) to reduce plasma protein binding. Radiometabolites with shorter HPLC retention times (lower logP) showed negligible brain uptake in monkeys .

- Steric Shielding: Introduce bulkier groups (e.g., benzyl) at the pyrimidine 2-position to protect the methylamino group from enzymatic degradation .

Q. What analytical methods are critical for detecting and quantifying metabolites in preclinical studies?

Answer:

- Radio-TLC/HPLC: Track radiometabolites in plasma using reversed-phase columns. For example, five metabolites ([18F]A–[18F]E) were resolved within 60 minutes post-injection .

- LC-MS/MS: Identify hydroxylated or glucuronidated metabolites via fragmentation patterns (e.g., m/z shifts of +16 or +176) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.